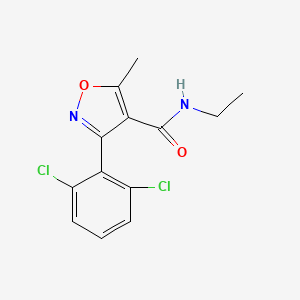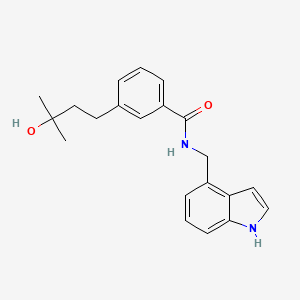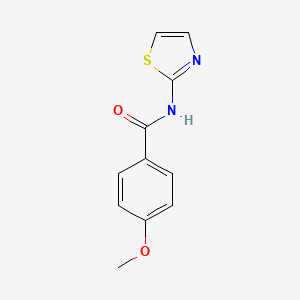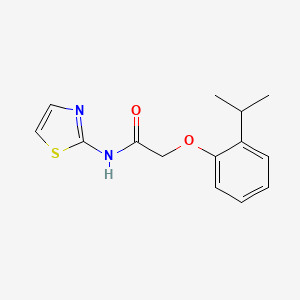![molecular formula C20H28N2O B5545483 3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol](/img/structure/B5545483.png)
3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to "3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol" often involves multi-step reactions, including cyclocondensation, and might utilize precursors like 3-amino-5-methylpyrazole or aromatic aldehydes in the presence of catalysts or under specific conditions like microwave irradiation or in solvents like dimethylformamide or methanol (Lipson et al., 2006). These methods highlight the complexity and versatility in synthesizing quinolinol derivatives.
Molecular Structure Analysis
X-ray diffraction data often plays a crucial role in proving the structure of synthesized compounds, as seen in studies of related quinolinones, where the structure of specific derivatives was confirmed, showcasing the utility of advanced analytical techniques in understanding the molecular architecture of complex organic molecules (Lipson et al., 2006).
Chemical Reactions and Properties
The chemical reactivity and properties of "3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol" derivatives can be studied through various reactions, including cycloadditions, condensations, and transformations involving electrophiles or nucleophiles, as demonstrated in the synthesis of quinazolinones and pyranoquinoline derivatives. These reactions often yield products with significant antibacterial activity, indicating the potential utility of these compounds in developing new therapeutic agents (Asghari et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has demonstrated that quinolinol derivatives, similar to 3-{[cyclohexyl(methyl)amino]methyl}-2,6,8-trimethyl-4-quinolinol, can be synthesized through multi-component reactions involving quinolinone compounds, aromatic aldehydes, and other reactants. These compounds, including pyranoquinoline derivatives, have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against Pseudomonas aeruginosa (Asghari, Ramezani, & Mohseni, 2014).
Heterocyclic Compound Synthesis
Quinolinone derivatives are also pivotal in the synthesis of tricyclic and bridged heterocyclic compounds. These syntheses involve various cyclization reactions and have the potential to yield novel compounds with significant biological activities (Waly & el-Ablack, 2015).
Cancer Research
Quinolinone derivatives are explored in cancer research, particularly as farnesyl protein transferase inhibitors, which are crucial in the Ras prenylation process involved in tumor growth. These inhibitors, such as R115777, have shown significant antitumor effects and are undergoing clinical evaluation for their potential therapeutic applications (Venet, End, & Angibaud, 2003).
Chromatography and Mass Spectrometry
In analytical chemistry, quinolinol derivatives are utilized as stable derivatives for gas chromatography of α-keto acids, providing specificity and sensitivity in detecting these compounds through common and abundant fragments in electron impact mass spectra (Langenbeck, Möhring, & Dieckmann, 1975).
Organic Synthesis and Chemical Properties
Quinolinone derivatives are key intermediates in organic synthesis, leading to the creation of complex molecules with potential pharmaceutical applications. Studies have shown that these compounds can undergo various reactions, including cyclocondensation and aminolysis, to yield novel structures with interesting chemical properties (Fringuelli, Pizzo, Tortoioli, & Vaccaro, 2004).
Zukünftige Richtungen
The study and application of quinoline derivatives is a broad and active area of research in medicinal chemistry due to their wide range of biological activities. Future research on this specific compound could involve exploring its potential biological activities, optimizing its synthesis, or investigating its physical and chemical properties in more detail .
Eigenschaften
IUPAC Name |
3-[[cyclohexyl(methyl)amino]methyl]-2,6,8-trimethyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O/c1-13-10-14(2)19-17(11-13)20(23)18(15(3)21-19)12-22(4)16-8-6-5-7-9-16/h10-11,16H,5-9,12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEHVIWLWDCKBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN(C)C3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[Cyclohexyl(methyl)amino]methyl}-2,6,8-trimethylquinolin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)


![ethyl 3-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5545422.png)
![1-{2-[3-(1,3-benzodioxol-5-yl)phenoxy]ethyl}-1H-imidazole](/img/structure/B5545432.png)


![(1S*,5R*)-6-(1H-indol-5-ylcarbonyl)-3-(tetrahydro-2H-pyran-4-yl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5545467.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(3-{[(4-ethoxyphenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)isonicotinamide](/img/structure/B5545504.png)
![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)